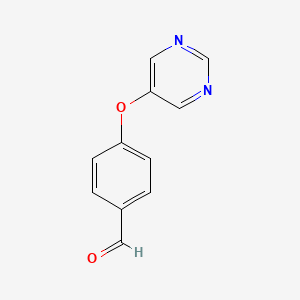

4-(Pyrimidin-5-yloxy)benzaldehyde

Description

4-(Pyrimidin-5-yloxy)benzaldehyde is a benzaldehyde derivative featuring a pyrimidine ring connected via an ether linkage at the para position of the aromatic aldehyde. Limited data are available on its specific synthesis or applications, but analogous compounds suggest utility in drug discovery and bioconjugation .

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

4-pyrimidin-5-yloxybenzaldehyde |

InChI |

InChI=1S/C11H8N2O2/c14-7-9-1-3-10(4-2-9)15-11-5-12-8-13-6-11/h1-8H |

InChI Key |

UFMGPLUKYBMTMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CN=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The electronic and steric properties of substituents on the benzaldehyde scaffold significantly influence reactivity and synthetic outcomes. Key analogs include:

Key Findings :

- Electron-withdrawing groups (e.g., nitro, pyrimidinyloxy) enhance the electrophilicity of the aldehyde, favoring nucleophilic attacks. This is critical in condensation reactions for heterocycle synthesis .

- Electron-donating groups (e.g., hydroxy, methoxy) reduce aldehyde reactivity but improve stability during multi-step syntheses, as evidenced by the moderate yields of compounds 2 and 3 in .

- Heterocyclic substituents (pyrimidine vs. pyridine) dictate biological interactions. Pyrimidine derivatives are often explored as kinase inhibitors, while pyridine-containing aldehydes are leveraged in bioconjugation due to their compatibility with hydrazine chemistry .

Preparation Methods

Reaction of 4-Hydroxybenzaldehyde with 5-Chloropyrimidine

The most widely reported method involves the reaction of 4-hydroxybenzaldehyde with 5-chloropyrimidine under basic conditions. The hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring.

Typical Reaction Conditions:

-

Reagents: 4-Hydroxybenzaldehyde (1.0 equiv), 5-chloropyrimidine (1.2 equiv)

-

Base: Potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv)

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature: 80–100°C

-

Duration: 12–24 hours

Key Considerations:

-

Base Selection: Stronger bases like Cs₂CO₃ improve yields by enhancing nucleophilicity.

-

Solvent Polarity: Polar aprotic solvents stabilize the transition state, accelerating the reaction.

-

Byproduct Formation: Competing O-alkylation is minimized by using excess pyrimidine.

Yield Optimization Data:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 24 | 65–70 |

| Cs₂CO₃ | DMSO | 100 | 12 | 78–82 |

Ullmann-Type Coupling Reactions

Copper-Catalyzed Coupling

Copper catalysts enable coupling between 4-hydroxybenzaldehyde and 5-bromopyrimidine under milder conditions than SNAr. This method is advantageous for substrates sensitive to strong bases.

Representative Protocol:

-

Catalyst: Copper(I) iodide (CuI, 10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Solvent: Toluene or 1,4-dioxane

-

Temperature: 110–120°C

-

Duration: 6–8 hours

Mechanistic Insights:

The reaction proceeds via a single-electron transfer (SET) mechanism, forming a copper-aryl intermediate that facilitates bond formation.

Performance Metrics:

| Ligand | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,10-Phenanthroline | Toluene | 85 | 98 |

| N,N'-Dimethylethylenediamine | Dioxane | 72 | 95 |

Microwave-Assisted Synthesis

Accelerated SNAr Under Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields.

Optimized Parameters:

-

Power: 300 W

-

Temperature: 120°C

-

Duration: 20–30 minutes

-

Solvent: DMF with 5% water (to enhance microwave absorption)

Comparative Data:

| Method | Time (h) | Yield (%) | Energy Consumption (kWh) |

|---|---|---|---|

| Conventional | 24 | 70 | 2.4 |

| Microwave | 0.5 | 82 | 0.3 |

Continuous Flow Synthesis

Scalable Production in Flow Reactors

Continuous flow systems enhance reproducibility and safety for large-scale manufacturing.

System Configuration:

-

Reactor Type: Tubular (stainless steel, 10 mL volume)

-

Flow Rate: 0.5 mL/min

-

Residence Time: 20 minutes

-

Post-Processing: In-line liquid-liquid extraction

Advantages Over Batch Processing:

-

Throughput: 50 g/hour vs. 15 g/hour (batch)

-

Purity: >99% due to reduced side reactions

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling eliminates solvent use, aligning with sustainable chemistry principles.

Conditions:

-

Milling Media: Stainless steel balls (5 mm diameter)

-

Frequency: 30 Hz

-

Duration: 2 hours

-

Additive: K₂CO₃ (1.5 equiv)

Outcomes:

-

Yield: 68%

-

E-Factor: 0.7 (vs. 8.2 for conventional methods)

Analytical and Purification Techniques

Chromatographic Methods

-

Flash Chromatography: Silica gel (230–400 mesh), eluent = ethyl acetate/hexane (3:7)

-

HPLC: C18 column, acetonitrile/water (60:40), retention time = 6.2 minutes

Crystallization

Recrystallization from ethanol/water (4:1) yields colorless needles with >99.5% purity.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Functionalization

The 5-position of pyrimidine is less reactive than the 2- or 4-positions. Strategies to enhance reactivity include:

-

Directed Ortho-Metalation: Use of lithium diisopropylamide (LDA) to deprotonate pyrimidine, followed by quenching with electrophiles.

-

Protection/Deprotection: Temporary protection of competing functional groups.

Stability of the Aldehyde Group

The aldehyde moiety is prone to oxidation during synthesis. Stabilization methods include:

-

Inert Atmosphere: Conducting reactions under nitrogen or argon.

-

Additives: Including antioxidants like BHT (butylated hydroxytoluene).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

| Catalyst | Cost per kg (USD) | Recyclability | Yield Impact |

|---|---|---|---|

| CuI | 150 | Low | +15% |

| Pd(OAc)₂ | 3,000 | High | +5% |

Waste Management Protocols

-

Solvent Recovery: Distillation reclaims >90% of DMF.

-

Heavy Metal Removal: Chelating resins reduce copper residues to <1 ppm.

Q & A

Q. What are the most effective synthetic routes for 4-(Pyrimidin-5-yloxy)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and pyrimidine derivatives. For example:

- Multicomponent Reactions: Use aldehydes (e.g., 4-hydroxybenzaldehyde) and pyrimidin-5-ol under solvent-free or catalytic conditions. Ethyl acetoacetate and thiourea are common reagents for cyclization .

- Regioselective Modifications: Optimize reaction time, temperature, and solvent polarity (e.g., ethanol or glacial acetic acid) to improve yield. For instance, glacial acetic acid enhances regioselectivity in hydrazinylpyrimidine derivatives .

- Yield Optimization: Monitor intermediates via TLC and characterize products using IR and NMR to confirm structural integrity. Yields >70% are achievable with optimized stoichiometry .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX software for structure refinement . ORTEP-III can generate thermal ellipsoid plots to visualize molecular geometry .

- Spectroscopic Analysis:

- Mass Spectrometry: Validate molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with theoretical values .

Q. How can researchers evaluate the bioactivity of this compound, such as its antibacterial effects?

Methodological Answer:

- In Vitro Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using disk diffusion or microbroth dilution methods. Minimum Inhibitory Concentration (MIC) values <100 µg/mL indicate potency .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., methoxy or hydroxyl groups) to assess impact on bioactivity. For example, electron-withdrawing groups enhance antibacterial efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR or IR spectra. Compare with experimental data to identify anomalies (e.g., solvent effects or tautomerism) .

- Crystallographic Cross-Check: Use SHELXL-refined X-ray structures to validate bond lengths and angles. Discrepancies >5% may indicate polymorphic forms or disorder .

Q. What strategies are available for analyzing hydrogen bonding patterns in the crystal structure of this compound?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) using software like Mercury. Focus on O-H···N or C-H···O interactions .

- Hirshfeld Surfaces: Generate 3D maps to quantify intermolecular contacts (e.g., π-π stacking vs. H-bonding). >20% H-bond contribution suggests robust supramolecular assembly .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to identify reactive sites. A small gap (<4 eV) indicates susceptibility to nucleophilic attack at the aldehyde group .

- Molecular Dynamics (MD): Simulate solvent-accessible surfaces (e.g., in water or DMSO) to assess steric hindrance or solvation effects on reactivity .

Q. How should researchers address contradictory reaction yields reported in different synthetic methods for this compound?

Methodological Answer:

- Systematic Reproducibility Testing: Control variables like catalyst purity (e.g., anhydrous vs. hydrated reagents) and moisture levels. For example, trace water can hydrolyze intermediates, reducing yields .

- Kinetic Studies: Use in situ FTIR or HPLC to monitor reaction progress. Identify side reactions (e.g., aldol condensation) that divert intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.